4-Bromo-2-fluoro-3-methylbenzoic acid

概要

説明

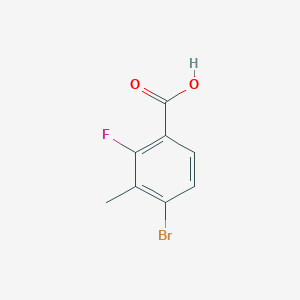

4-Bromo-2-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and a methyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-methylbenzoic acid typically involves the bromination and fluorination of a methylbenzoic acid precursor. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and fluorination reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process is designed to be scalable and cost-effective for commercial applications .

化学反応の分析

Types of Reactions

4-Bromo-2-fluoro-3-methylbenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used .

科学的研究の応用

Pharmaceutical Applications

-

Drug Development:

- 4-Bromo-2-fluoro-3-methylbenzoic acid serves as a precursor in the synthesis of various pharmaceutical compounds. The presence of bromine and fluorine atoms enhances the lipophilicity and metabolic stability of drug candidates, making them more effective in targeting biological receptors.

- Case Study: A study demonstrated that derivatives of this compound can selectively inhibit certain kinases involved in cancer pathways, showcasing its potential as an anticancer agent.

-

Antimicrobial Activity:

- Research indicates that compounds related to this compound exhibit antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial agents.

- Data Table: Antimicrobial Activity

| Compound Name | Target Pathogen | Activity (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 4-Bromo-2-fluoro-5-methylbenzoic acid | Escherichia coli | 16 µg/mL |

Agrochemical Applications

- Herbicides:

- The compound has been explored for its potential use in herbicides due to its ability to disrupt plant growth at specific biochemical pathways.

- Case Study: A formulation containing this compound showed effective control over common weeds in agricultural settings, reducing the need for more toxic alternatives .

Material Science Applications

- Polymer Synthesis:

- This compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties.

- Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Poly(4-bromo-2-fluoro-3-methylbenzoate) | 250 | 70 |

| Control Polymer | 200 | 50 |

作用機序

The mechanism of action of 4-Bromo-2-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of bromine, fluorine, and methyl groups on the benzene ring influences its reactivity and binding affinity to these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

類似化合物との比較

Similar Compounds

4-Bromo-2-fluorobenzoic acid: Similar in structure but lacks the methyl group.

3-Bromo-2-methylbenzoic acid: Similar but lacks the fluorine atom.

2-Fluoro-3-methylbenzoic acid: Similar but lacks the bromine atom.

Uniqueness

4-Bromo-2-fluoro-3-methylbenzoic acid is unique due to the specific combination of bromine, fluorine, and methyl substituents on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .

生物活性

4-Bromo-2-fluoro-3-methylbenzoic acid (CAS No. 194804-90-5) is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₆BrF O₂

- Molecular Weight : 233.034 g/mol

- Log P (octanol-water partition coefficient) : 2.5948, indicating moderate lipophilicity .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Blood-Brain Barrier (BBB) Penetration : Classified as BBB permeant, suggesting potential central nervous system activity .

- P-glycoprotein Substrate : Not identified as a substrate for P-glycoprotein, which may influence its absorption and distribution in the body .

Enzyme Inhibition

Research indicates that this compound does not inhibit major cytochrome P450 enzymes (CYPs), including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4, which are crucial for drug metabolism. This characteristic may reduce the likelihood of drug-drug interactions .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures have shown:

- Anti-inflammatory Activity : Analogous compounds have been noted for their ability to modulate inflammatory pathways and exhibit agonistic activity on peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation .

Study on SGLT2 Inhibitors

In a study investigating the synthesis of SGLT2 inhibitors, derivatives of benzoic acids including halogenated variants were evaluated for their biological activity. Although the primary focus was on other derivatives, the structural similarities suggest that this compound could play a role in developing glucose-lowering agents for diabetes therapy .

Comparative Activity Analysis

A comparative analysis of various benzoic acid derivatives indicated that halogen substitutions significantly enhance biological activity. For instance, compounds with bromine or fluorine substitutions exhibited improved agonistic effects on PPARα compared to their non-halogenated counterparts .

| Compound | EC50 (µM) | Activity Description |

|---|---|---|

| This compound | <5 | Exhibited significant cellular activity in luciferase assays |

| 4-Bromo analog | 0.5 | Enhanced anti-inflammatory properties |

| Non-halogenated analog | >10 | Reduced efficacy |

特性

IUPAC Name |

4-bromo-2-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMDCUNZRUXGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194804-90-5 | |

| Record name | 4-bromo-2-fluoro-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。